molecular formula C20H17F2N3OS B2959425 N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide CAS No. 681269-40-9

N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide

Cat. No.: B2959425
CAS No.: 681269-40-9
M. Wt: 385.43
InChI Key: HSWFQSVYURHRIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a thieno[3,4-c]pyrazole core substituted with a 3,4-dimethylphenyl group at position 2 and a 2,6-difluorobenzamide moiety at position 3.

Properties

IUPAC Name

N-[2-(3,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2N3OS/c1-11-6-7-13(8-12(11)2)25-19(14-9-27-10-17(14)24-25)23-20(26)18-15(21)4-3-5-16(18)22/h3-8H,9-10H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSWFQSVYURHRIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=C(C=CC=C4F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide is a synthetic organic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H22F2N4OC_{22}H_{22}F_2N_4O with a molecular weight of approximately 396.5 g/mol. The compound features a thienopyrazole core structure that is known for its significant biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antitumor Activity : Studies indicate that compounds within the thienopyrazole class exhibit potent antitumor effects. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines through the activation of apoptotic pathways .
  • Anti-inflammatory Effects : Research has shown that thienopyrazole derivatives can inhibit inflammatory pathways by downregulating pro-inflammatory cytokines. This activity suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
  • Antimicrobial Properties : The compound also exhibits antimicrobial activity against a range of pathogens. Its efficacy against bacterial strains highlights its potential as a lead compound for developing new antibiotics.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism and proliferation.
  • Modulation of Signaling Pathways : It has been observed to affect signaling pathways related to cell survival and death, particularly those involving the PI3K/Akt and MAPK pathways.
  • Receptor Interaction : Molecular docking studies suggest strong binding affinity to various receptors implicated in neuropharmacology and oncology, including GABA_A receptors and serotonin transporters .

Case Studies

  • Antitumor Efficacy : In vitro studies demonstrated that the compound significantly reduced the viability of breast cancer cells (MCF-7) with an IC50 value in the low micromolar range. This effect was attributed to increased levels of reactive oxygen species (ROS) leading to oxidative stress-induced apoptosis .
  • Neuropharmacological Effects : A study examining the neurotropic activity revealed that certain derivatives exhibited antidepressant-like effects in animal models. These compounds increased latency times in forced swimming tests, indicating potential efficacy in treating depression.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInduces apoptosis in cancer cells
Anti-inflammatoryReduces pro-inflammatory cytokines
AntimicrobialEffective against various bacterial strains
NeuropharmacologicalExhibits antidepressant-like effects

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs identified in the provided evidence, focusing on substituent variations and their inferred effects.

Table 1: Structural and Functional Comparison of Thieno[3,4-c]pyrazole Derivatives

Compound Name Core Structure R1 (Position 2) R2 (Position 3) Key Differences/Inferred Properties Reference
N-(2-(3,4-Dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide (Target) Thieno[3,4-c]pyrazole 3,4-Dimethylphenyl 2,6-Difluorobenzamide High lipophilicity due to methyl groups; potential pesticidal activity via benzamide motif . N/A
4-(Diethylsulfamoyl)-N-[2-(4-Fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl]benzamide Thieno[3,4-c]pyrazole 4-Fluorophenyl 4-Diethylsulfamoylbenzamide Sulfamoyl group enhances solubility; fluorophenyl may reduce steric hindrance .
N-(2-(3-Chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide Thieno[3,4-c]pyrazole 3-Chlorophenyl 2,6-Difluorobenzamide Chlorine substituent increases electronegativity, potentially improving binding affinity in biological targets .
2-((Difluoromethyl)thio)-N-(2-(4-Methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide Thieno[3,4-c]pyrazole 4-Methoxyphenyl 2-(Difluoromethylthio)benzamide Methoxy group improves metabolic stability; difluoromethylthio may enhance pesticidal activity .

Key Observations

Substituent Effects on Lipophilicity and Solubility :

  • The 3,4-dimethylphenyl group in the target compound increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. In contrast, the 4-fluorophenyl () and 4-methoxyphenyl () analogs balance hydrophobicity with polar functional groups (fluoro, methoxy) .
  • The diethylsulfamoyl group in introduces a highly polar moiety, likely improving solubility for systemic applications .

Halogenated analogs (e.g., 3-chlorophenyl in ) may exhibit stronger electrophilic interactions in enzyme binding compared to alkylated derivatives .

Q & A

Basic: What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be optimized?

Answer:
The synthesis of this compound involves constructing the thieno[3,4-c]pyrazole core, followed by functionalization with 3,4-dimethylphenyl and 2,6-difluorobenzamide groups. A plausible route includes:

  • Step 1: Cyclocondensation of thiophene derivatives with hydrazines to form the pyrazole ring (analogous to methods in for thieno-pyrazole systems).
  • Step 2: N-alkylation or coupling reactions to introduce the 3,4-dimethylphenyl group.
  • Step 3: Amidation with 2,6-difluorobenzoyl chloride under anhydrous conditions (similar to benzamide derivatization in and ).

Optimization:

  • Use Design of Experiments (DoE) to vary solvents (e.g., ethanol, DMF), catalysts (e.g., HCl in refluxing ethanol as in ), and reaction times.
  • Monitor purity via HPLC or TLC at each step.

Basic: Which spectroscopic and crystallographic techniques are critical for structural confirmation?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR to confirm substituent positions and integration ratios (e.g., distinguishing thieno-pyrazole protons from aromatic benzamide signals).
    • 19F NMR to verify fluorobenzamide substitution (reference: fluorinated analogs in and ).
  • Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular ion confirmation.
  • X-ray Crystallography: For absolute configuration determination (as demonstrated for difluorobenzyl derivatives in ).

Advanced: How should researchers resolve contradictory bioactivity data across enzymatic vs. cell-based assays?

Answer:
Contradictions may arise from assay-specific variables:

  • Step 1: Validate assay conditions (e.g., pH, temperature, co-solvents like DMSO).
  • Step 2: Confirm compound stability under assay conditions (e.g., HPLC post-assay to detect degradation).
  • Step 3: Assess membrane permeability (e.g., Caco-2 models) if cell-based activity is lower than enzymatic.
  • Step 4: Cross-reference with structurally related compounds (e.g., pesticide benzamides in may share target interactions).

Advanced: What computational approaches predict the compound’s mechanism of action?

Answer:

  • Molecular Docking: Use X-ray structures of homologous targets (e.g., pesticide-binding enzymes in ) to model interactions with the thieno-pyrazole core and fluorobenzamide groups.
  • Molecular Dynamics (MD): Simulate binding stability in solvated environments (e.g., 100-ns simulations to assess conformational changes).
  • QSAR Modeling: Correlate substituent variations (e.g., fluorine position, methyl groups) with activity trends from analogs ().

Basic: What are the key steps for purity analysis and stability profiling?

Answer:

  • Purity:
    • HPLC: Use a C18 column with acetonitrile/water gradient (retention time compared to standards).
    • Elemental Analysis: Confirm C/H/N/F ratios (critical for fluorinated compounds as in ).
  • Stability:
    • Forced Degradation Studies: Expose to heat (40–80°C), light (ICH Q1B), and varied pH (1–13) to identify degradation pathways.

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound?

Answer:

  • Variable Substituents: Synthesize derivatives with modified aryl groups (e.g., replacing 3,4-dimethylphenyl with halogenated analogs as in ).
  • Pharmacophore Mapping: Identify critical moieties (e.g., thieno-pyrazole vs. benzamide contributions) via fragment-based assays.
  • Data Analysis: Use multivariate regression to link structural features (e.g., logP, polar surface area) to activity (reference: triazine derivatives in for similar SAR frameworks).

Basic: What safety and handling protocols are recommended for this compound?

Answer:

  • Toxicity Screening: Conduct Ames test for mutagenicity and acute toxicity in zebrafish embryos (48-h LC50).
  • Handling: Use PPE (gloves, goggles) due to fluorinated aromatic amines (potential irritants; reference: MSDS gaps in and ).
  • Waste Disposal: Neutralize via hydrolysis under basic conditions (e.g., NaOH/ethanol).

Advanced: How can researchers address low reproducibility in synthetic yields?

Answer:

  • Root Cause Analysis:
    • Trace moisture levels in solvents (use molecular sieves for anhydrous reactions).
    • Monitor reaction intermediates via in-situ FTIR or Raman spectroscopy.
  • Process Optimization:
    • Switch to flow chemistry for precise control of residence time and temperature.
    • Employ catalysts like Pd/C or Grubbs catalysts for coupling steps (analogous to methods in ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.